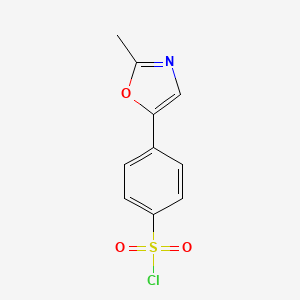

4-(2-甲基-1,3-噁唑-5-基)苯磺酰氯

描述

“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride . It is a solid at room temperature .

Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3. The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .Molecular Structure Analysis

The molecular formula of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is C10H8ClNO3S.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” include acylation, cyclodehydration, and sulfochlorination .Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a solid at room temperature . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .科学研究应用

Antiglaucomatous Drug Development

This compound has been identified as a promising drug candidate named oxazopt . It is an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma. The inhibition constants for different isoforms of human carbonic anhydrase are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This specificity could lead to the development of targeted therapies for glaucoma with potentially fewer side effects.

Antibacterial Applications

The compound has shown a combined potentiated effect when used with antibiotics like carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis , as well as gram-negative bacteria like Escherichia coli . This suggests its potential use in enhancing the effectiveness of existing antibiotics.

Antimonooxidase Activity

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has demonstrated antimonooxidase effects in vitro . This activity is significant because monooxidases play a role in various physiological processes, and their inhibition can be beneficial in treating diseases where these enzymes are dysregulated.

Anticancer Research

Research has indicated that derivatives of this compound have been evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . The structure-activity relationship studies of these derivatives can provide insights into designing more effective anticancer agents.

Enzyme Inhibition for Therapeutic Applications

The selective inhibition of human carbonic anhydrases by this compound has implications beyond ophthalmology. It can be applied in the treatment of conditions like epilepsy, oncology, and the development of anti-infective drugs . The ability to selectively inhibit specific isoforms of enzymes can lead to more precise treatments.

Synthesis of New Chemical Entities

Oxazole derivatives, such as 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride, serve as intermediates in the synthesis of new chemical entities in medicinal chemistry. They have been increasingly used due to their wide spectrum of biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . This versatility makes them valuable scaffolds in drug discovery.

作用机制

安全和危害

属性

IUPAC Name |

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSNDJTZQWNDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)

![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)